Product packaging for N-Methylarachidonamide(Cat. No.:)

N-Methylarachidonamide

Cat. No.: B10767161
M. Wt: 317.5 g/mol
InChI Key: HTAWYBRCXMQDBL-ZKWNWVNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Arachidonoyl-N-methyl amide is a synthetic analogue of the endocannabinoid arachidonoyl ethanolamide (anandamide), distinguished by its N-methyl amide moiety. This structural modification enhances its metabolic stability, making it a valuable and persistent pharmacological tool for probing the endocannabinoid system. Its primary research value lies in its function as a potent and selective ligand for the CB1 cannabinoid receptor, with significantly reduced activity at the CB2 receptor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H35NO B10767161 N-Methylarachidonamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-methylicosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3,(H,22,23)/b8-7-,11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAWYBRCXMQDBL-ZKWNWVNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic and Catabolic Pathways of Arachidonoyl N Methyl Amide

Proposed Enzymatic Synthesis Mechanisms

The formation of Arachidonoyl-N-methyl amide in biological systems is thought to occur through specific enzymatic reactions. While direct evidence remains under investigation, plausible pathways have been proposed based on the known biosynthesis of structurally related fatty acid amides.

Direct Amidation of Arachidonic Acid with Methylamine

One of the primary proposed mechanisms for the synthesis of Arachidonoyl-N-methyl amide is the direct enzymatic condensation of arachidonic acid and methylamine. This reaction involves the formation of an amide bond between the carboxyl group of the fatty acid and the amino group of methylamine.

Research into the synthesis of other fatty acid amides supports this hypothesis. For instance, enzymes such as lipases have been shown to catalyze the direct amidation of arachidonic acid with various amines, including ethanolamine (B43304), to produce compounds like anandamide (B1667382). researchgate.netscielo.br The enzyme Fatty Acid Amide Hydrolase (FAAH), primarily known for its degradative function, has also been shown to operate in reverse, catalyzing the synthesis of anandamide from arachidonic acid and ethanolamine under specific conditions. ebi.ac.uk This enzymatic reversibility suggests that a similar direct conjugation could occur between arachidonic acid and methylamine, potentially mediated by FAAH or other amidating enzymes like lipases from Candida antarctica. ebi.ac.uknih.gov

Potential Involvement of N-Acyltransferase Activities (e.g., N-acylphosphatidylethanolamine-forming pathways)

A more complex, multi-step pathway analogous to the well-established biosynthesis of the endocannabinoid anandamide may also be involved. This pathway is initiated by the activity of N-acyltransferases. wikidoc.orgjneurosci.org In the canonical pathway for anandamide synthesis, an N-acyltransferase enzyme facilitates the transfer of an arachidonoyl group from a phospholipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (B1630911) (PE), forming an intermediate called N-arachidonoyl phosphatidylethanolamine (NAPE). jneurosci.orgwikipedia.orgresearchgate.netresearchgate.netumich.edu Subsequently, a specific phospholipase D (NAPE-PLD) cleaves this intermediate to release anandamide. researchgate.net

It is plausible that a similar N-acyltransferase-dependent mechanism could lead to the formation of Arachidonoyl-N-methyl amide. This would require either an existing N-acyltransferase to recognize a methylamine-containing phospholipid as a substrate or the existence of a distinct N-acyltransferase specific for this purpose. The GCN5-related N-acyltransferases (GNAT) family, with over 10,000 uncharacterized members, represents a potential source for enzymes that could catalyze such a reaction. frontiersin.org

Table 1: Key Enzymes in Fatty Acid Amide Metabolism

EnzymeAbbreviationPrimary Role in Fatty Acid Amide MetabolismRelevance to Arachidonoyl-N-methyl Amide
Fatty Acid Amide HydrolaseFAAHDegradation (hydrolysis) of fatty acid amides like anandamide. wikidoc.orgspringernature.com Can also catalyze synthesis in reverse. ebi.ac.ukPrimary enzyme for degradation. targetmol.cn Potential for involvement in direct synthesis.
N-AcyltransferaseNATTransfers acyl groups to form N-acylphosphatidylethanolamines (NAPEs), the precursors to anandamide. jneurosci.orgwikipedia.orgescholarship.orgPotentially involved in a multi-step synthesis pathway.
Cyclooxygenase-2COX-2Oxidative metabolism of the arachidonoyl moiety of endocannabinoids. mdpi.comA potential alternative degradation pathway.
Cytochrome P450CYP450Oxidative metabolism of endocannabinoids like anandamide and N-arachidonoyl dopamine (B1211576). umich.edunih.govA potential alternative degradation pathway.
LipoxygenasesLOXOxygenate arachidonic acid and its derivatives. mdpi.comnih.govA potential alternative degradation pathway for the arachidonoyl chain.

Enzymatic Degradation and Metabolic Inactivation

The biological activity of Arachidonoyl-N-methyl amide is terminated through enzymatic degradation. The rate and pathways of this metabolism are critical determinants of its potency and duration of action in biological systems.

Role of Fatty Acid Amide Hydrolase (FAAH) in Amide Hydrolysis

The primary enzyme responsible for the metabolic inactivation of Arachidonoyl-N-methyl amide is Fatty Acid Amide Hydrolase (FAAH). targetmol.cn FAAH is a serine hydrolase that catalyzes the breakdown of the amide bond in a wide range of fatty acid amides, converting them into their constituent fatty acid and amine. wikipedia.orgspringernature.com In the case of Arachidonoyl-N-methyl amide, FAAH-mediated hydrolysis yields arachidonic acid and methylamine.

Investigation of Alternative Degradation Enzymes and Pathways (e.g., oxidative metabolism)

Beyond direct amide hydrolysis by FAAH, alternative metabolic pathways, primarily involving oxidative enzymes, may contribute to the inactivation of Arachidonoyl-N-methyl amide. The polyunsaturated arachidonoyl tail of the molecule is susceptible to oxidation by several enzyme systems that metabolize other endocannabinoids. mdpi.com

Cyclooxygenase-2 (COX-2): This enzyme is known to oxygenate the arachidonoyl moiety of both anandamide and 2-arachidonoylglycerol (B1664049) (2-AG), leading to the formation of prostaglandin-ethanolamides and prostaglandin-glyceryl esters, respectively. mdpi.com It is therefore plausible that COX-2 could also metabolize Arachidonoyl-N-methyl amide.

Cytochrome P450 (CYP450) Enzymes: Various CYP450 isoforms are involved in the metabolism of anandamide and other related lipids, producing hydroxylated and epoxygenated products. umich.edunih.gov Human liver microsomes, for instance, metabolize anandamide into various epoxyeicosatrienoic acid ethanolamides (EET-EAs). umich.edu

Lipoxygenases (LOXs): These enzymes can also oxygenate the arachidonoyl chain of endocannabinoids, representing another potential route for metabolic inactivation. mdpi.comnih.govacs.org

These oxidative pathways represent an intersection between the endocannabinoid and eicosanoid signaling systems and could generate novel, biologically active metabolites from Arachidonoyl-N-methyl amide. mdpi.com

Influence of Metabolic Stability on Biological Activity in Preclinical Systems

The metabolic stability of a compound is a crucial factor that dictates its biological activity in preclinical models. Stability, largely determined by the rate of enzymatic degradation, affects the concentration and residence time of the compound at its target receptors.

Table 2: Comparison of FAAH Substrates

CompoundRelationship to FAAHKey FindingReference
Anandamide (AEA)Primary endogenous substrateRapidly hydrolyzed by FAAH to arachidonic acid and ethanolamine. wikidoc.orgspringernature.com
Arachidonoyl amideSubstrateHydrolyzed by FAAH more effectively than anandamide. caymanchem.com
Arachidonoyl-N-methyl amideSubstrateMetabolically inactivated via amide bond hydrolysis by FAAH. targetmol.cn
(R)-MethanandamideSubstrate (with resistance)Shows remarkable stability to amidase hydrolysis compared to anandamide. researchgate.net
N-arachidonoyl glycine (B1666218) (NAGly)Poor substrateSignificantly less efficacious substrate for FAAH compared to anandamide. researchgate.net

Identification and Turnover of Precursor Molecules in Biological Systems

The synthesis of N-acyl amides like Arachidonoyl-N-methyl amide begins with the formation of specific precursor molecules within the cell membrane. The primary pathway for the analogous compound, anandamide, involves the generation of an N-acylphosphatidylethanolamine (NAPE) intermediate. mdpi.comwikipedia.org This process is considered the foundational step in the biosynthesis of this class of signaling lipids. nih.gov

Biosynthesis of Precursor Molecules:

The key precursor for anandamide is N-arachidonoyl phosphatidylethanolamine (NAPE). researchgate.net Its formation is catalyzed by a calcium-dependent N-acyltransferase (NAT) enzyme. nih.govnih.gov This enzyme facilitates the transfer of an arachidonoyl group from the sn-1 position of a donor phospholipid, such as phosphatidylcholine, to the primary amino group of phosphatidylethanolamine (PE). nih.govjneurosci.org Studies have confirmed the presence of both anandamide and its precursor, N-arachidonoyl PE, in rat brain tissue, indicating that the necessary components for this pathway are available in vivo. nih.govjneurosci.org While the direct precursor for Arachidonoyl-N-methyl amide has not been explicitly identified, it is hypothesized to be formed through a similar mechanism, potentially involving a methylated version of phosphatidylethanolamine or a subsequent modification.

Multiple pathways for the synthesis of anandamide from NAPE have been proposed, involving various phospholipases. wikipedia.orgresearchgate.net The most characterized route involves the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which directly cleaves NAPE to yield anandamide. researchgate.netresearchgate.net However, studies in NAPE-PLD knockout mice revealed that other, redundant pathways exist for anandamide synthesis, highlighting the complexity of this metabolic system. researchgate.net

Turnover of Precursor Molecules:

Research indicates a rapid and continuous turnover of both N-acyl PE and the final N-acylethanolamine products in biological systems. nih.gov Studies using isotopically labeled water (H₂¹⁸O) in mouse peritoneal macrophages showed that ¹⁸O was incorporated into the amide carbonyls of both N-acyl PE and N-acylethanolamines, demonstrating their constitutive turnover. nih.gov This rapid metabolism suggests that the levels of these signaling lipids and their precursors are tightly regulated to control their biological activity.

The table below summarizes the key precursor molecules and enzymes involved in the biosynthesis of the closely related compound, anandamide, which provides a model for understanding Arachidonoyl-N-methyl amide formation.

Table 1: Precursor Molecules and Biosynthetic Enzymes

Precursor Molecule Donor Molecule Key Enzyme Product
Phosphatidylethanolamine (PE) Phosphatidylcholine (with arachidonic acid at sn-1) N-acyltransferase (NAT) nih.govnih.gov N-arachidonoyl phosphatidylethanolamine (NAPE) nih.gov
N-arachidonoyl phosphatidylethanolamine (NAPE) - N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) researchgate.netwikipedia.org N-arachidonoylethanolamine (Anandamide) researchgate.net

Catabolic Pathways

Cannabinoid Receptor Binding and Functional Efficacy

The primary targets for many endocannabinoid-like molecules are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). The affinity and selectivity of Arachidonoyl-N-methyl amide for these receptors are central to its characterization.

Central Cannabinoid Receptor 1 (CB1) Interactions and Affinity Profiles

Arachidonoyl-N-methyl amide is recognized as a ligand for the human central cannabinoid receptor 1 (CB1). medchemexpress.comtargetmol.comtargetmol.cncaymanchem.comcaymanchem.com Research has established its binding affinity, demonstrating a Ki value of 60 nM for the human CB1 receptor. medchemexpress.comtargetmol.comtargetmol.cncaymanchem.comcaymanchem.com The Ki value represents the concentration of the ligand that will bind to half of the receptors at equilibrium in the absence of a competing ligand, indicating a notable affinity. This N-methyl modification distinguishes it from its parent compound, anandamide, which binds to both CB1 and CB2 receptors. caymanchem.comcaymanchem.com For comparison, another analogue, Arachidonoyl-N,N-dimethyl amide, exhibits weak or no binding to the human CB1 receptor, with a Ki greater than 1 µM, highlighting the structural importance of the N-methyl substitution for receptor interaction. medchemexpress.com

Table 1: CB1 Receptor Binding Affinity of Arachidonoyl-N-methyl Amide and Related Compounds

Compound Receptor Binding Affinity (Ki)
Arachidonoyl-N-methyl amide Human CB1 60 nM medchemexpress.comtargetmol.comtargetmol.cncaymanchem.comcaymanchem.com

Peripheral Cannabinoid Receptor 2 (CB2) Considerations and Selectivity

While the interaction of Arachidonoyl-N-methyl amide with the CB1 receptor is well-documented, its binding profile at the peripheral cannabinoid receptor 2 (CB2) is less defined in the scientific literature. Its parent compound, anandamide, is a known ligand for both CB1 and CB2 receptors. caymanchem.comcaymanchem.com However, literature specifically detailing the binding affinity or functional efficacy of Arachidonoyl-N-methyl amide at the CB2 receptor is sparse. This suggests a potential selectivity for the CB1 receptor over the CB2 receptor, a characteristic seen in other anandamide analogues where structural modifications enhance CB1 affinity and selectivity. nih.govlipidmaps.org For instance, the methylation at the C-1' position in anandamide to create R-methanandamide results in a four-fold higher affinity for the CB1 receptor. nih.gov The focused reporting on its CB1 activity implies that its interaction with CB2 may be significantly weaker, though direct comparative binding studies are needed for definitive characterization.

Interactions with Non-Cannabinoid Receptors

The pharmacological activity of endocannabinoid-like lipids often extends beyond the classical cannabinoid receptors. Investigation into the effects of Arachidonoyl-N-methyl amide on other significant receptor systems is crucial for a complete understanding of its molecular actions.

Transient Receptor Potential Vanilloid Type 1 (TRPV1) Channel Modulation

The Transient Receptor Potential Vanilloid Type 1 (TRPV1) channel, a non-selective cation channel, is a known target for several endogenous lipids, including anandamide. medchemexpress.commdpi.com Anandamide can activate TRPV1, contributing to its diverse physiological effects. mdpi.com Other related compounds, such as N-arachidonoylserotonin, have been identified as TRPV1 antagonists. rndsystems.comacs.orgnih.gov However, direct evidence of Arachidonoyl-N-methyl amide modulating the TRPV1 channel is not prominently featured in existing research. While many N-acyl amides have been shown to interact with TRPV family receptors, the specific activity of this N-methylated variant remains an area for further investigation. frontiersin.org For example, N-arachidonoyl L-serine, another anandamide derivative, does not bind to the TRPV1 receptor. pnas.org

Investigation of Orphan G-Protein Coupled Receptors (e.g., GPR18, GPR55)

Orphan G-protein coupled receptors, particularly GPR18 and GPR55, have been identified as targets for various endocannabinoid and endocannabinoid-like substances. wikidoc.orgresearchgate.netrealmofcaring.org N-arachidonoylglycine (NAGly), a metabolite of anandamide, has been identified as an endogenous ligand for GPR18. nih.govresearchgate.net Anandamide itself can also activate GPR18 and GPR55. medchemexpress.comwikidoc.orgmdpi.com These findings suggest that receptors beyond the classical CB1/CB2 system are integral to the endocannabinoid signaling network. At present, the scientific literature has not extensively documented direct interactions between Arachidonoyl-N-methyl amide and GPR18 or GPR55. The established activity of structurally similar lipids at these orphan receptors makes them plausible, yet unconfirmed, targets for Arachidonoyl-N-methyl amide, warranting further specific investigation.

Peroxisome Proliferator-Activated Receptors (PPARs) as Potential Targets

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play significant roles in lipid metabolism and inflammation. Several N-acylethanolamines are known to interact with this receptor family. For instance, palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA) are potent activators of PPAR-α. researchgate.netpsu.edu Anandamide can also activate both PPAR-α and PPAR-γ. researchgate.netmdpi.comnih.gov This established relationship between N-acyl amides and PPARs suggests that PPARs are potential molecular targets for Arachidonoyl-N-methyl amide. However, direct experimental data confirming the binding or activation of any PPAR isoform by Arachidonoyl-N-methyl amide is not currently available. Therefore, its role as a PPAR ligand remains a topic for future research.

Table 2: Compound Names Mentioned in the Article

Compound Name
Arachidonoyl-N-methyl amide
Anandamide (AEA)
Arachidonoyl-N,N-dimethyl amide
R-methanandamide
N-arachidonoylserotonin
N-arachidonoyl L-serine
N-arachidonoylglycine (NAGly)
Palmitoylethanolamide (PEA)

Direct Modulation of Ion Channels and Transporters

Inhibition of Gap Junction Cell-Cell Communication in Glial Cells

A significant and well-documented effect of Arachidonoyl-N-methyl amide is its potent inhibition of gap junction-mediated intercellular communication in glial cells. Research has demonstrated that this compound can completely block this form of cell-to-cell signaling. medchemexpress.comlipidmaps.orgcaymanchem.comtargetmol.com

Gap junctions are specialized intercellular channels that permit the direct passage of ions and small molecules between adjacent cells, playing a crucial role in maintaining tissue homeostasis and coordinating cellular activities within the central nervous system. The disruption of this communication by Arachidonoyl-N-methyl amide highlights a specific mechanism through which it can influence glial cell function and, consequently, neuronal activity.

Detailed studies have shown that at a concentration of 50 µM, Arachidonoyl-N-methyl amide achieves 100% inhibition of cell-cell communication in rat glial cells. medchemexpress.comlipidmaps.orgcaymanchem.comtargetmol.com This profound effect underscores its potential as a tool for studying the physiological and pathological roles of glial gap junctions.

CompoundCell TypeEffectConcentration for Maximum Inhibition
Arachidonoyl-N-methyl amideRat Glial CellsInhibition of Gap Junction Cell-Cell Communication50 µM (100% inhibition)

Impact on Voltage-Gated and Store-Operated Calcium Channels

The influence of Arachidonoyl-N-methyl amide on calcium signaling pathways, specifically its interaction with voltage-gated and store-operated calcium channels, is not well-defined in the current scientific literature. While other endocannabinoid-like molecules have been studied for their effects on these channels, specific research detailing the direct impact of Arachidonoyl-N-methyl amide is lacking.

Voltage-gated calcium channels are critical for a variety of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. Similarly, store-operated calcium entry (SOCE) is a vital mechanism for replenishing calcium stores in the endoplasmic reticulum and for sustained calcium signaling. Given the structural similarity of Arachidonoyl-N-methyl amide to other lipids that modulate these channels, its potential to influence these pathways remains a subject for future research.

Analysis of Endocannabinoid Transporter Interactions

The interaction of Arachidonoyl-N-methyl amide with the endocannabinoid transporter (eCB transporter or anandamide membrane transporter, AMT) is another area that requires further elucidation. The eCB transporter is responsible for the reuptake of endocannabinoids like anandamide from the synaptic cleft, thereby terminating their signaling.

While Arachidonoyl-N-methyl amide is an analogue of anandamide, its specific binding affinity and efficacy as either an inhibitor or a substrate of the endocannabinoid transporter have not been extensively characterized in published research. medchemexpress.com Studies on other anandamide analogues have revealed a range of interactions with the transporter, suggesting that small structural modifications can significantly alter binding and transport dynamics. medchemexpress.com Therefore, a detailed analysis is necessary to determine how Arachidonoyl-N-methyl amide specifically engages with this crucial component of the endocannabinoid system.

Cellular and Systems Level Actions of Arachidonoyl N Methyl Amide in Preclinical Models

Neurobiological Modulations

Arachidonoyl-N-methyl amide exerts notable influence on the central nervous system, impacting key functions from neurotransmission to glial cell communication.

As an analog of anandamide (B1667382), Arachidonoyl-N-methyl amide interacts with cannabinoid receptors, which are crucial regulators of synaptic function. It binds to the human central cannabinoid (CB1) receptor with a Ki value of 60 nM. medchemexpress.commedchemexpress.com The CB1 receptor is densely expressed in brain regions associated with learning, memory, and motor control. The activation of these receptors by endocannabinoids, and presumably their synthetic analogs like Arachidonoyl-N-methyl amide, can modulate the release of various neurotransmitters, thereby influencing synaptic plasticity. Lipids like cannabinoids can act as paracrine hormones, determining whether synapses fire. biomarker.hu The biological actions of anandamide, which Arachidonoyl-N-methyl amide mimics, are terminated by cellular uptake and enzymatic hydrolysis. medchemexpress.commedchemexpress.com

Beyond its direct neuronal effects, Arachidonoyl-N-methyl amide has been shown to significantly affect glial cells, which play a critical role in brain homeostasis and communication. A key finding is its ability to inhibit rat glial gap junction cell-cell communication. medchemexpress.commedchemexpress.com At a concentration of 50 µM, it completely blocks this form of intercellular communication. medchemexpress.commedchemexpress.com This suggests a potent role in modulating the function of glial networks, which are essential for processes like nutrient supply, waste removal, and synaptic modulation.

The endocannabinoid system is known to be involved in neuroprotective mechanisms. While direct studies on Arachidonoyl-N-methyl amide's neuroprotective effects are emerging, its action on CB1 receptors suggests a potential role. Cannabinoids, in general, are being investigated for their ability to protect neurons from excitotoxicity, a process implicated in various neurodegenerative diseases.

Role in Glial Cell Function and Neuro-glial Communication

Inflammatory and Immune System Responses (Mechanistic Studies)

Arachidonoyl-N-methyl amide also demonstrates immunomodulatory properties, influencing inflammatory pathways and the production of signaling molecules.

Research indicates that cannabinoids can suppress inflammation by inhibiting the activation of key transcription factors like NF-κB and AP-1. biomarker.hu These transcription factors are central to the expression of a wide array of pro-inflammatory genes. By modulating these pathways, Arachidonoyl-N-methyl amide may contribute to the anti-inflammatory effects observed with other cannabinoid receptor agonists.

The modulation of inflammatory signaling pathways by cannabinoids directly impacts the production of cytokines and chemokines. These molecules are critical mediators of the immune response, orchestrating the recruitment and activation of immune cells. While specific data on Arachidonoyl-N-methyl amide's effect on individual cytokines and chemokines requires further detailed investigation, its foundational impact on pro-inflammatory gene expression suggests a regulatory role in the cytokine network.

Data Tables

Table 1: Receptor Binding Affinity of Arachidonoyl-N-methyl Amide

CompoundReceptorBinding Affinity (Ki)
Arachidonoyl-N-methyl amideHuman CB160 nM medchemexpress.commedchemexpress.com

Table 2: Effect of Arachidonoyl-N-methyl Amide on Glial Cell Communication

CompoundModel SystemConcentrationEffect
Arachidonoyl-N-methyl amideRat Glial Cells50 µM100% inhibition of gap junction cell-cell communication medchemexpress.commedchemexpress.com

Modulation of Pro-inflammatory Gene Expression and Signaling Pathways (e.g., NF-κB, AP1)

Involvement in Pain Pathways and Analgesia (Preclinical Mechanistic Investigations)

The endocannabinoid system is a key modulator of nociception, exerting its influence at peripheral, spinal, and supraspinal levels. balkanmedicaljournal.org The analgesic properties of cannabinoids have been demonstrated in numerous animal models of acute, inflammatory, and neuropathic pain. oup.comresearchgate.net As a CB1 receptor ligand, Arachidonoyl-N-methyl amide is hypothesized to engage these same pain-relieving pathways.

The antinociceptive effects of cannabinoids are significantly mediated by the activation of CB1 receptors located in key pain-processing regions of the central nervous system. nih.gov High densities of CB1 receptors are found in supraspinal sites like the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), as well as in the dorsal horn of the spinal cord. oup.comresearchgate.net

Preclinical studies show that activation of CB1 receptors in the PAG and RVM by cannabinoid agonists inhibits the release of the inhibitory neurotransmitter GABA. balkanmedicaljournal.orgoaepublish.com This disinhibition enhances the activity of descending pain-inhibitory pathways, which in turn suppress the transmission of pain signals from the spinal cord to the brain. balkanmedicaljournal.orgoup.comoaepublish.com Furthermore, stress-induced analgesia has been shown to be dependent on the mobilization of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the PAG, which acts on presynaptic CB1 receptors. oaepublish.com

At the spinal level, endocannabinoids modulate nociceptive signaling. researchgate.net Inhibiting the degradation of anandamide in the spinal cord enhances stress-induced analgesia through a CB1-mediated mechanism. researchgate.net This suggests that compounds like Arachidonoyl-N-methyl amide, which act on CB1 receptors, could produce analgesic effects by modulating both ascending pain transmission and descending inhibitory controls.

Table 1: Summary of Preclinical Antinociceptive Mechanisms of Endocannabinoid System Activation

Level of Action Brain/Spinal Cord Region Key Mechanism Receptor(s) Involved Outcome
Supraspinal Periaqueductal Gray (PAG), Rostral Ventromedial Medulla (RVM) Inhibition of GABAergic neurotransmission, activating descending inhibitory pathways. balkanmedicaljournal.orgoaepublish.com CB1 Antinociception
Spinal Dorsal Horn Modulation of nociceptive signal transmission, enhancement of stress-induced analgesia. researchgate.net CB1 Antinociception

| Peripheral | Nociceptors | Inhibition of nociceptive signals at the source. oaepublish.com | CB1 | Analgesia |

In chronic pain states, such as inflammatory and neuropathic pain, there is often a state of heightened pain sensitivity known as hyperalgesia. The endocannabinoid system plays a crucial role in counteracting this phenomenon. A key strategy for preventing hyperalgesia in preclinical models involves elevating the levels of endogenous cannabinoids by inhibiting their primary catabolic enzyme, FAAH. researchgate.net

Inhibition or genetic deletion of FAAH leads to increased levels of anandamide, which in turn produces significant antihyperalgesic effects in models of inflammatory pain. researchgate.netpsu.edu These effects are mediated by both CB1 and CB2 receptors. The antihyperalgesic action is primarily attributed to CB1 receptor activation, while anti-inflammatory effects, such as the reduction of edema, are linked to CB2 receptor activation. psu.edu

In neuropathic pain models, which are characterized by nerve injury, elevating spinal levels of anandamide has been shown to alleviate tactile and cold allodynia as well as thermal hyperalgesia. nih.gov This suggests that a compound like Arachidonoyl-N-methyl amide, by acting as a stable anandamide analog and CB1 agonist, could potentially prevent the development of hyperalgesia in chronic pain conditions. Studies using FAAH inhibitors in a rat model of migraine also demonstrated anti-hyperalgesic effects, which were associated with elevated endocannabinoid levels in the trigeminal ganglia, cervical spinal cord, and medulla. researchgate.net

Spinal and Supraspinal Antinociception Mechanisms

Cardiovascular System Effects (Preclinical)

Endocannabinoids and their analogs exert significant effects on the cardiovascular system, most notably vasodilation. pnas.orgnih.gov These effects are often dependent on the vascular endothelium, the inner cellular lining of blood vessels.

Preclinical research using isolated arteries from rats has demonstrated that endocannabinoid-like compounds, such as N-arachidonoyl-l-serine (ARA-S), induce potent vasodilation that is dependent on a functional endothelium. pnas.orgulaval.ca Similarly, anandamide itself causes endothelium-dependent vasodilation in the rat mesenteric vascular bed. ahajournals.org This vasodilatory response has been attributed to a putative novel cannabinoid-type receptor located on endothelial cells, sometimes referred to as the endothelial anandamide receptor, which is distinct from the classical CB1 and CB2 receptors. pnas.orgresearchgate.netresearchgate.net The removal of the endothelium significantly reduces the vasorelaxant effects of these lipid amides. researchgate.net Given its structural similarity to these compounds, Arachidonoyl-N-methyl amide may also possess endothelium-dependent vasodilatory properties.

Table 2: Preclinical Findings on Vasodilatory Effects of Endocannabinoid-like Compounds

Compound Vascular Bed Endothelium Dependence Putative Receptor(s) Reference
N-arachidonoyl-l-serine (ARA-S) Rat Mesenteric Arteries, Rat Abdominal Aorta Yes Novel Cannabinoid-type Receptor pnas.orgulaval.ca
Anandamide (AEA) Rat Mesenteric Vascular Bed Yes Endothelial Anandamide Receptor, TRPV1 ahajournals.org

| N-arachidonoyl glycine (B1666218) (NAGly) | Resistance Arteries | Yes | GPR18 | researchgate.netnih.gov |

The vasodilatory and other cellular effects of endocannabinoid-like compounds in the vasculature are mediated by specific intracellular signaling cascades. In cultured human brain endothelial cells, N-arachidonoyl-l-serine (ARA-S) has been shown to stimulate the phosphorylation of several key signaling proteins. nih.gov These include the p44/42 mitogen-activated protein (MAP) kinase and Protein Kinase B (also known as Akt). pnas.orgulaval.canih.govscience.gov

The activation of the MAP kinase (specifically the ERK-MAPK cascade) and the PI3K/Akt pathways are critical for regulating endothelial cell proliferation and survival. oatext.comnih.gov The PI3K/Akt pathway, in particular, is a crucial survival pathway, and its activation by cannabinoids has been demonstrated to have neuroprotective and anti-apoptotic effects. nih.gov The activation of these kinases by ARA-S in endothelial cells involves CB1, CB2, and TRPV1 receptors and engages downstream pathways like Rho/ROCK and PI3/Akt/NO signaling. nih.gov This complex signaling network ultimately influences essential cell functions, including vasodilation. nih.gov As a related N-acyl amide, Arachidonoyl-N-methyl amide could potentially trigger similar signaling events in endothelial cells.

Table 3: Signaling Pathways Activated by N-arachidonoyl-l-serine (ARA-S) in Endothelial Cells

Signaling Molecule Effect Downstream Pathway Cellular Outcome Reference
p44/42 MAP Kinase Phosphorylation (Activation) ERK-MAPK Cascade Regulation of proliferation and survival pnas.orgnih.govscience.gov
Protein Kinase B/Akt Phosphorylation (Activation) PI3K/Akt/NO Pathway Regulation of survival, vasodilation pnas.orgulaval.canih.govscience.gov

| JNK, c-JUN | Phosphorylation (Activation) | Rho/ROCK Kinase | Cytoskeletal reorganization | nih.gov |

Endothelium-Dependent Vasodilatory Properties

Interplay with Other Endogenous Lipid Signaling Systems

The biological activity of Arachidonoyl-N-methyl amide does not occur in isolation but within a complex network of endogenous lipid signaling molecules. frontiersin.org Endocannabinoids like anandamide are part of a larger family of N-acyl amides, which includes N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA). ulaval.camdpi.com These compounds, while structurally similar, can interact with different receptor targets, including peroxisome proliferator-activated receptors (PPARs) and transient receptor potential (TRP) channels. ulaval.ca

A significant point of interplay occurs at the level of metabolism. The enzyme FAAH is responsible for the degradation of not only anandamide but also other N-acylethanolamines. researchgate.net Therefore, the presence of an anandamide analog like Arachidonoyl-N-methyl amide, if it interacts with FAAH, could influence the tone of other FAAH-substrate signaling systems.

Structure Activity Relationship Sar Studies for Arachidonoyl N Methyl Amide and Analogues

Influence of N-Methylation on Receptor Binding Affinity and Functional Efficacy

The substitution pattern on the amide nitrogen of arachidonoyl amides plays a pivotal role in their interaction with the cannabinoid type 1 (CB1) receptor. Research has established that N-monoalkylation is a permissible, and in some cases beneficial, modification for maintaining significant binding affinity, whereas N,N-dialkylation is detrimental.

Arachidonoyl-N-methyl amide, the N-methylated analogue of the inactive arachidonamide, demonstrates significant binding to the human CB1 receptor with a reported inhibition constant (Kᵢ) of 60 nM. openaccessjournals.comcaymanchem.com This is comparable to the binding affinity of the primary endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine), which has reported Kᵢ values for the CB1 receptor ranging from approximately 39 to 89 nM. tocris.comfuture4200.com This indicates that the N-methyl group is well-tolerated by the receptor's binding pocket.

In contrast, the introduction of a second methyl group to form Arachidonoyl-N,N-dimethyl amide results in a complete loss of activity, with Kᵢ values greater than 1000 nM. ebi.ac.uk This finding is a cornerstone of the SAR for this class of compounds, establishing a strict requirement for a secondary amide (or in the case of anandamide, a primary amine with a hydroxylated substituent) for effective receptor engagement. future4200.comebi.ac.uk The N-H group of the secondary amide is considered a crucial hydrogen bond donor for interaction with the receptor.

Functionally, anandamide is characterized as a partial agonist at both CB1 and CB2 receptors. nih.gov While specific efficacy data for Arachidonoyl-N-methyl amide is less detailed in comparative studies, its structural similarity to other potent agonists suggests it likely functions as an agonist as well. The key takeaway from N-methylation studies is the fine balance required: a single methyl group is accommodated, preserving potent binding, while a second methyl group disrupts the necessary interactions for receptor affinity.

Table 1: Influence of N-Alkylation on CB1 Receptor Binding Affinity

Compound N-Substitution CB1 Kᵢ (nM)
Arachidonamide -H Inactive future4200.comebi.ac.uk
Anandamide -CH₂CH₂OH 39.2 - 89 tocris.comfuture4200.com
Arachidonoyl-N-methyl amide -CH₃ 60 openaccessjournals.comcaymanchem.com
Arachidonoyl-N-ethyl amide -CH₂CH₃ 160 future4200.com
Arachidonoyl-N-propyl amide - (CH₂)₂CH₃ 15 future4200.com
Arachidonoyl-N,N-dimethyl amide -N(CH₃)₂ >1000 future4200.comebi.ac.uk

Characterization of Polyunsaturated Acyl Chain Requirements for Biological Activity

The 20-carbon, tetra-unsaturated (20:4, n-6) acyl chain of arachidonic acid is a critical determinant for the biological activity of anandamide and its analogues. SAR studies have demonstrated that the length, degree, and stereochemistry of unsaturation in this lipid tail are finely tuned for optimal interaction with cannabinoid receptors and metabolic enzymes.

The presence of four cis double bonds in the arachidonoyl chain is crucial for high-affinity CB1 binding. future4200.comebi.ac.uk These double bonds impart a specific "hairpin" or bent conformation to the molecule, which is believed to be the bioactive conformation for receptor insertion. openaccessjournals.comacs.org Reducing the number of double bonds leads to a progressive loss of affinity. For example, the ethanolamide of dihomo-γ-linolenic acid (20:3, n-6) has a slightly lower affinity than anandamide, while the analogue with only two double bonds (20:2, n-6) is largely inactive, with a Kᵢ value greater than 1500 nM. future4200.comacs.org Complete saturation of the acyl chain eliminates binding activity. nih.gov

The position of the double bonds is also important. Analogues derived from the n-3 series of polyunsaturated fatty acids, such as docosahexaenoic acid (DHA), generally form ethanolamides that are either inactive or significantly less active at CB1 receptors compared to the n-6 arachidonate-derived compounds. future4200.comebi.ac.uk

This structural requirement also extends to enzyme interactions. FAAH, the primary catabolic enzyme for anandamide, shows a clear preference for the arachidonoyl chain. The rate of hydrolysis of anandamide by FAAH is significantly faster than for amides with fewer double bonds, such as oleamide (B13806) (one double bond) or palmitoylethanolamide (B50096) (saturated). plos.org Correspondingly, FAAH inhibitors based on an arachidonyl scaffold are typically 2-3 times more potent than their oleyl-based counterparts. google.com These findings underscore that the unique structure of the arachidonoyl chain is essential for recognition by both target receptors and metabolic enzymes.

Table 3: Influence of Acyl Chain Unsaturation on CB1 Affinity and FAAH Hydrolysis

Acyl Chain Compound (Ethanolamide) CB1 Kᵢ (nM) Relative FAAH Hydrolysis Rate (Anandamide = 100)
Arachidonoyl (20:4, n-6) Anandamide 39.2 - 89 tocris.comfuture4200.com 100 plos.org
Dihomo-γ-linolenoyl (20:3, n-6) Dihomo-γ-linolenoylethanolamide 53.4 future4200.comacs.org ~45 plos.org
Eicosadienoyl (20:2, n-6) Eicosadienoylethanolamide >1500 acs.org ~35 plos.org
Oleoyl (18:1, n-9) Oleoylethanolamide >1000 ~2 plos.org
Palmitoyl (16:0) Palmitoylethanolamide Inactive ~1 plos.org

Stereoselectivity and Enantiomeric Activity Profiles in Receptor and Enzyme Interactions

The introduction of chiral centers into arachidonoyl amide analogues has revealed significant stereoselectivity in their interactions with both cannabinoid receptors and the enzyme FAAH. This enantioselectivity underscores the highly specific, three-dimensional nature of the binding pockets of these protein targets.

A prominent example is the methylation of the ethanolamine (B43304) headgroup of anandamide. When a methyl group is introduced at the 1'-position, the resulting enantiomers exhibit markedly different affinities for the CB1 receptor. (R)-Methanandamide shows a four-fold higher affinity (Kᵢ ≈ 20 nM) for the CB1 receptor compared to anandamide, establishing it as a more potent analogue. researchgate.net Conversely, its (S)-enantiomer displays significantly lower affinity. nih.gov

A similar, though less pronounced, stereoselectivity is observed with methylation at the 2'-position of the headgroup, where the S(+) isomer has a 2-5 fold higher CB1 affinity than the R(-) isomer. nih.gov When methylation occurs on the acyl chain itself, such as at the C-2 position, a high degree of enantio- and diastereoselectivity is also observed, especially when combined with headgroup methylations. The (R,R)-dimethyl analogue, (R)-N-(1-methyl-2-hydroxyethyl)-2-(R)-methyl-arachidonamide, exhibits a very high CB1 affinity with a Kᵢ of 7.42 nM. nih.govnih.gov

Stereoselectivity is also a critical factor in enzymatic degradation by FAAH. The enzyme exhibits a clear preference for one enantiomer over the other. For instance, FAAH hydrolyzes (S)-methanandamide at a rate approximately 10-fold higher than its more potent (R)-enantiomer. ebi.ac.uk This inverse relationship, where the enantiomer with higher receptor affinity has lower susceptibility to hydrolysis, is a key principle that has guided the development of more metabolically stable and effective cannabinoid analogues. ebi.ac.uk This differential recognition by receptors and enzymes allows for the rational design of compounds with enhanced therapeutic potential.

Table 4: Stereoselectivity of Methylated Anandamide Analogues

Compound Chiral Center(s) CB1 Kᵢ (nM) Relative FAAH Hydrolysis Rate (Anandamide = 100%)
(R)-Methanandamide (R)-1'-methyl 20 researchgate.net 2.4% ebi.ac.uk
(S)-Methanandamide (S)-1'-methyl >100 23% ebi.ac.uk
(S)-2'-Methyl anandamide (S)-2'-methyl 2-5x higher affinity than R-isomer nih.gov -
(R)-2'-Methyl anandamide (R)-2'-methyl Lower affinity than S-isomer nih.gov -
(R,R)-2,1'-Dimethyl anandamide (R)-2-methyl, (R)-1'-methyl 7.42 nih.govnih.gov Metabolically stable

Methodologies for Investigating Arachidonoyl N Methyl Amide in Academic Research

In Vitro Experimental Models

In vitro studies provide a foundational understanding of the molecular mechanisms of Arachidonoyl-N-methyl amide by allowing researchers to observe its effects in a controlled setting, isolated from the complex systemic interactions of a living organism.

Cell culture systems are indispensable tools for examining the direct effects of Arachidonoyl-N-methyl amide on specific cell types. Various cell lines are employed to model different biological systems. For instance, neuronal and glial cell lines are used to investigate its role in the central nervous system. caymanchem.com Endothelial cell cultures are utilized to study its vascular effects, while macrophage cell lines help in understanding its immunomodulatory properties. A notable finding is that Arachidonoyl-N-methyl amide can inhibit rat glial gap junction intercellular communication. caymanchem.comcaymanchem.com In studies using TRPV1-overexpressing HEK293 cells, the anandamide (B1667382) membrane transporter inhibitor N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (VDM11) was found to block the anandamide-induced increase in cytosolic Ca2+ concentration, suggesting a role for transporter-mediated uptake in its mechanism of action. nih.gov

Table 1: Examples of Cell Culture Systems in Arachidonoyl-N-methyl Amide Research

Cell Line Type Research Focus Example Finding
Neuronal/Glial Central Nervous System Effects Inhibition of glial gap junction communication caymanchem.comcaymanchem.com
Endothelial Vascular Function Investigation of vasorelaxant properties nih.gov
Macrophage Immune Response Study of immunomodulatory potential
HEK293 (TRPV1-overexpressing) Receptor Interaction Blockade of anandamide effects by transporter inhibitors nih.gov

To study the effects of Arachidonoyl-N-methyl amide in a more integrated biological context than cell cultures, researchers utilize isolated tissue and organ preparations. Brain slices, for example, allow for the examination of its influence on neural circuits and synaptic plasticity in a preserved, localized neural environment. jpn.ca Similarly, vascular rings isolated from arteries are used to characterize its direct effects on blood vessel tone and reactivity. nih.govnih.gov These preparations maintain the complex cellular architecture and interactions of the tissue, providing valuable insights into the physiological responses to the compound. For example, studies on isolated rat small mesenteric arteries have been used to characterize the vasorelaxant responses to structurally similar N-acyl amino acids like N-arachidonoyl glycine (B1666218). nih.gov

Recombinant protein assays are crucial for dissecting the specific molecular interactions of Arachidonoyl-N-methyl amide. These assays use purified, recombinantly expressed proteins to quantify binding affinities and enzyme inhibition. For example, binding assays with recombinant human CB1 receptors have shown that Arachidonoyl-N-methyl amide binds with a Ki of 60 nM. caymanchem.comcaymanchem.com

Enzyme activity assays are used to determine if Arachidonoyl-N-methyl amide is a substrate or inhibitor of enzymes involved in the endocannabinoid system, such as fatty acid amide hydrolase (FAAH). researchgate.netresearchgate.net For instance, researchers have used recombinant FAAH to test the hydrolysis of various anandamide analogs. nih.gov Similarly, the activity of other enzymes like prostaglandin (B15479496) endoperoxide synthase (PGHS) can be assessed in the presence of arachidonic acid derivatives. acs.org These assays provide precise data on the molecular targets of Arachidonoyl-N-methyl amide and are fundamental for understanding its pharmacological profile.

Table 2: Recombinant Protein Assays in Arachidonoyl-N-methyl Amide Research

Assay Type Protein Target Parameter Measured Key Finding
Receptor Binding Human CB1 Receptor Binding Affinity (Ki) Ki of 60 nM for Arachidonoyl-N-methyl amide caymanchem.comcaymanchem.com
Enzyme Activity Fatty Acid Amide Hydrolase (FAAH) Hydrolysis Rate/Inhibition Characterization of substrate specificity and inhibitor potency nih.gov
Enzyme Activity Prostaglandin Endoperoxide Synthase (PGHS) Oxygenation Rate Determination of substrate or inhibitor activity acs.org

Isolated Tissue and Organ Preparations (e.g., brain slices, vascular rings)

In Vivo Animal Models for Mechanistic Studies

In vivo animal models are essential for understanding the complex physiological and behavioral effects of Arachidonoyl-N-methyl amide in a whole-organism context. These models allow for the investigation of its integrated actions across various biological systems.

Rodent models, primarily mice and rats, are widely used to study the effects of Arachidonoyl-N-methyl amide in various physiological and disease states. acs.orgresearchgate.net These models are instrumental in investigating its role in processes such as pain perception, inflammation, and neurological disorders. nih.govnih.gov For example, the administration of compounds that modulate the endocannabinoid system, including FAAH inhibitors, has been studied in rodent models of inflammatory bowel disease and multiple sclerosis. acs.orgnih.gov The effects on motor activity and pain response are often assessed through standardized behavioral tests. nih.gov

Genetically modified animal models, particularly knockout mice, have been pivotal in elucidating the specific pathways through which Arachidonoyl-N-methyl amide and related compounds exert their effects. FAAH knockout mice, which lack the primary enzyme responsible for the degradation of anandamide, have been instrumental in understanding the consequences of elevated endocannabinoid levels. researchgate.netnih.gov Studies using these mice have shown altered responses to pain and inflammation. nih.gov For instance, FAAH knockout mice exhibit an analgesic phenotype in certain pain models but a pro-nociceptive response to capsaicin, highlighting the complexity of the endocannabinoid system. nih.gov The use of FAAH knockout mice has also been crucial in confirming the role of FAAH in the metabolism of various fatty acid amides in vivo. frontiersin.org

Rodent Models of Physiological and Pathophysiological Processes

Advanced Analytical Techniques for Quantification and Detection in Biological Samples

The accurate quantification and detection of Arachidonoyl-N-methyl amide (AM404) in complex biological matrices are paramount for understanding its pharmacokinetics and distribution. Researchers employ a suite of sophisticated analytical techniques to achieve the necessary sensitivity and selectivity.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS stands as a primary method for the sensitive and specific quantification of AM404 in biological samples such as cerebrospinal fluid (CSF) and plasma. dovepress.comuzh.ch This technique combines the superior separation capabilities of UPLC with the precise detection and structural elucidation power of tandem mass spectrometry. frontiersin.org In a typical workflow, analytes are first separated on a C18 column. uzh.chnih.gov The mobile phase often consists of a gradient of an aqueous solution with an additive like acetic or formic acid and an organic solvent such as acetonitrile. uzh.chnih.govnih.gov

Following chromatographic separation, the compound is ionized, commonly using electrospray ionization (ESI) in positive mode, and then detected by the mass spectrometer. nih.gov The use of multiple reaction monitoring (MRM) enhances selectivity and sensitivity, allowing for the detection of precursor and product ion transitions specific to AM404. biorxiv.org For instance, one study reported a detection time for AM404 at 4.25 minutes. dovepress.com The limits of quantification for AM404 have been reported to be as low as 0.5 nmol⋅L–1 in CSF and 5 nmol⋅L–1 in plasma, demonstrating the method's high sensitivity. dovepress.com

A study successfully detected AM404 in the CSF of human patients following paracetamol administration, with concentrations ranging from 5.1 to 57.4 nmol⋅L–1. dovepress.com This highlights the capability of UPLC-MS/MS to measure physiologically relevant concentrations of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Lipidomics Profiling

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of lipids, including compounds structurally related to AM404. numberanalytics.com A key consideration for GC-MS analysis of many lipids is the need for derivatization to increase their volatility and thermal stability. sigmaaldrich.comnih.gov Common derivatization methods include silylation, which replaces active hydrogens on polar functional groups with a nonpolar moiety. sigmaaldrich.comnih.gov For example, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a frequently used silylation agent. nih.gov

While direct analysis of AM404 by GC-MS is less commonly reported than LC-MS/MS, the principles of lipidomics profiling using GC-MS are well-established. mdpi.comjsbms.jp The process involves extraction of lipids from the biological sample, derivatization, and then separation and detection by GC-MS. nih.gov This approach allows for the comprehensive analysis of various fatty acids and related molecules within a sample, providing a broader metabolic context. numberanalytics.com The derivatization step, though time-consuming, can improve chromatographic behavior and the ability to identify compounds through their mass spectra. weber.hujfda-online.com

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental tool for characterizing the interaction of AM404 with its target receptors. nih.govperceptive.com These assays measure the affinity of a ligand for a receptor by using a radiolabeled version of a known ligand. In competition binding assays, various concentrations of an unlabeled compound, such as AM404, are used to displace a radiolabeled ligand from the receptor. This allows for the determination of the inhibitory constant (Ki), which reflects the affinity of the unlabeled compound for the receptor. perceptive.com

Research has shown that AM404 itself has a low affinity for the CB1 cannabinoid receptor, with reported Ki values of approximately 1.8 µM to 6.5 µM. nih.govapexbt.commdpi.com For example, one study using rat brain homogenates determined a Ki of 1.8 µM. nih.govapexbt.com Another study reported a Ki value of ~6.5 µM (2.57 µg/mL). mdpi.com A separate investigation found that an analog of anandamide, Arachidonoyl-N-methyl amide, binds to the human central cannabinoid (CB1) receptor with a Ki of 60 nM. caymanchem.com These assays are typically performed using membrane preparations from tissues or cells expressing the receptor of interest, such as rat brain homogenates or HEK293 cells expressing human CB1 or CB2 receptors. nih.gov The separation of bound from free radioligand is often achieved through rapid vacuum filtration. nih.gov

CompoundReceptorReported Ki ValueSource
AM404CB11.8 µM nih.govapexbt.com
AM404CB1~6.5 µM mdpi.com
Arachidonoyl-N-methyl amideHuman CB160 nM caymanchem.com
AM404CB11.5 µM nih.gov
AM404CB21.3 µM nih.gov

Enzyme Activity Assays (e.g., fluorometric or radiometric methods for FAAH)

Enzyme activity assays are crucial for investigating the effect of AM404 on enzymes involved in the endocannabinoid system, particularly fatty acid amide hydrolase (FAAH). Fluorometric assays are a common method for measuring FAAH activity. nih.goviese.eduspringernature.com These assays often use a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methyl-coumarin amide (AAMCA), which is hydrolyzed by FAAH to produce the highly fluorescent compound 7-amino-4-methylcoumarin (B1665955) (AMC). nih.govresearchgate.netmerckmillipore.com The increase in fluorescence over time is directly proportional to FAAH activity. merckmillipore.com

Studies have used these assays to determine the inhibitory effect of AM404 on FAAH. While some initial reports suggested AM404 had no significant effect on FAAH activity at concentrations where it inhibited anandamide transport (IC50 > 30 µM), other studies have found that AM404 can inhibit FAAH with IC50 values in the low micromolar range. escholarship.orgresearchgate.net For instance, one study reported an IC50 value of 6 µM for AM404 inhibiting FAAH in rat brain homogenate. researchgate.net These assays are suitable for high-throughput screening of potential FAAH inhibitors. nih.govspringernature.com Radiometric assays, which measure the release of a radiolabeled product from a substrate, are another sensitive method for determining enzyme kinetics and inhibition. researchgate.net

CompoundEnzymeMethodFindingSource
AM404FAAHEnzyme Activity AssayNo effect on FAAH activity (IC50 > 30 µM) escholarship.org
AM404FAAHEnzyme Activity AssayInhibited FAAH activity (IC50 = 6 µM) researchgate.net

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide invaluable insights into the molecular interactions between AM404 and its biological targets, complementing experimental data.

Ligand Docking and Molecular Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands like AM404 to their receptors. nih.govconicet.gov.ar Docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the specific interactions that stabilize the complex. mdpi.com

MD simulations then offer a dynamic view of the ligand-receptor complex over time, assessing its stability and the nature of the interactions. mdpi.comresearchgate.net These simulations have shown that AM404 can form stable complexes with various proteins through a combination of hydrogen bonds and hydrophobic interactions. mdpi.comresearchgate.net For example, an MD simulation of AM404 with the CB1 receptor revealed that the complex was relatively stable, with key hydrophobic interactions formed with residues such as Phe189, Val196, Phe268, and Leu359. nih.gov Similarly, simulations with the TRPV1 receptor have been performed to study their detailed interactions. nih.govresearchgate.net These computational approaches are crucial for understanding the structural basis of AM404's activity and for the rational design of new molecules with desired pharmacological properties. researchgate.net

Pharmacophore Modeling and De Novo Design of Analogues

The investigation of Arachidonoyl-N-methyl amide and related endocannabinoids heavily relies on computational chemistry to understand their interaction with biological targets and to design novel, more effective molecules. Pharmacophore modeling and de novo design are central to this effort, enabling researchers to create analogues with enhanced properties such as increased receptor affinity, improved selectivity, and greater metabolic stability.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For arachidonoyl-based ligands, these models are crucial for understanding their recognition at cannabinoid receptors (CB1 and CB2), Transient Receptor Potential Vanilloid 1 (TRPV1) channels, and metabolizing enzymes like Fatty Acid Amide Hydrolase (FAAH).

Key pharmacophoric features for classical TRPV1 agonists, which share structural similarities with endocannabinoid amides, include a polar head, a central body (often an amide moiety), and a hydrophobic tail. mdpi.com For ligands targeting cannabinoid receptors, research has focused on the conformation of the flexible arachidonoyl chain. Studies suggest that the unsaturation in the acyl chain is critical, as it allows the molecule to adopt tightly folded or curved conformations, which are believed to be necessary for fitting into the binding pocket of the CB1 receptor. researchgate.net The shape of anandamide-type compounds is a key determinant for binding to the CB1 receptor. caymanchem.com

Computational docking studies of related compounds, such as the paracetamol metabolite AM404 (N-arachidonoylphenolamine), have provided insights into specific interactions. For instance, docking poses within the TRPV1 channel show the hydroxyl group of AM404 forming key hydrogen bonds with residues Glu570 and Arg557. researchgate.net Similarly, modeling within the FAAH active site reveals distinct planar and pyramidal geometries of the amide nitrogen, which influence interactions with key residues like Ser217. researchgate.net These detailed interaction models serve as a foundation for designing new analogues with optimized binding.

De Novo Design of Analogues

De novo design involves the creation of novel molecular structures based on the information gleaned from pharmacophore models and receptor structures. The goal is to develop analogues with improved therapeutic potential, such as higher potency, better selectivity between receptor subtypes (e.g., CB1 vs. CB2), or resistance to enzymatic degradation. nih.govnih.gov

A primary strategy involves modifying the three main components of the endocannabinoid pharmacophore: the polar head group, the amide linker, and the lipophilic acyl chain.

Acyl Chain Modification : A successful design approach has been the introduction of chiral methyl groups at bisallylic carbons of the arachidonoyl chain. nih.gov This strategy aims to create conformationally constrained analogues with higher potency and enhanced stability against oxidative enzymes like COX-2. For example, (13S)-methyl substituted anandamide analogues have shown some of the highest known binding affinities for the CB1 receptor. eie.gr

Polar Head Group Modification : The polar head group is frequently altered to probe receptor recognition and improve stability. eie.gr For instance, researchers have developed analogues of N-Arachidonoylserotonin (AA-5-HT) by modifying its structure to create "hybrid" blockers of both FAAH and TRPV1 channels, or to isolate activity at a single target. acs.org Another example is the creation of a boron-containing analogue of AM404, N-arachidonoyl-4-aminophenylboronic acid (AM404B), which was designed to investigate if the boron atom could enhance affinity and efficacy compared to its carbon counterpart. mdpi.com

Amide Bond Bioisosteres : To address the metabolic instability of the amide bond, which is readily hydrolyzed by FAAH, bioisosteric replacement has been explored. nih.gov For example, replacing the amide group in acetaminophen (B1664979) analogues with a 1,2,3-triazole has been investigated as a strategy to prevent the formation of toxic metabolites while retaining analgesic activity. nih.gov

These design strategies have led to the development of numerous novel compounds. The table below summarizes the binding affinities and activities of selected designed analogues at relevant biological targets.

CompoundTargetActivity/AffinityReference
Arachidonoyl-N-methyl amideHuman CB1 ReceptorKi = 60 nM caymanchem.comcaymanchem.com
(R)-N-(1-Methyl-2-hydroxyethyl)-13-(S)-methyl-arachidonamide (AMG315)CB1 ReceptorHigh Affinity & Potency eie.gr
Arachidonylcyclopropylamide (ACPA)CB1 ReceptorKi = 2.2 ± 0.4 nM researchgate.net
Arachidonylcyclopropylamide (ACPA)CB2 ReceptorKi = 0.7 ± 0.01 µM researchgate.net
Arachidonyl-2-chloroethylamide (ACEA)CB1 ReceptorKi = 1.4 ± 0.3 nM researchgate.net
Arachidonyl-2-chloroethylamide (ACEA)CB2 ReceptorKi = 3.1 ± 1.0 µM researchgate.net
2-Methylarachidonoyl-(2'-fluoroethyl)amide (Met-F-AEA)CB1 ReceptorKi = 15.6 nM ontosight.ai

Emerging Research Areas and Future Perspectives on Arachidonoyl N Methyl Amide

Discovery of Novel Biosynthetic or Degradative Enzymes Specific to N-methyl Amides

The metabolic pathways for many N-acyl amides are complex and still under active investigation. While the primary degradative enzyme for the well-known endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine or AEA) is fatty acid amide hydrolase (FAAH), the specific enzymatic machinery for the biosynthesis and degradation of N-methyl amides like Arachidonoyl-N-methyl amide is not fully elucidated. caymanchem.comnih.gov Research into related compounds, however, offers significant clues into potential pathways.

The biosynthesis of N-acyl amides can occur through several proposed routes. One major pathway for AEA involves the formation of N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) from phospholipids, a reaction catalyzed by a Ca2+-dependent N-acyltransferase. jneurosci.orgpublish.csiro.au Another potential route, particularly for N-acyl neurotransmitter conjugates like N-arachidonoyl dopamine (B1211576) (NADA), is the direct conjugation of a fatty acid with an amine. nih.gov Studies suggest that FAAH itself might be involved in this conjugation process, possibly acting in reverse or as part of a larger enzymatic complex. nih.govnih.gov Recent research has also identified other enzymes, such as peptidase M20 domain 1 (PM201D1), which may catalyze the direct condensation of fatty acids with amino acids, representing a novel biosynthetic pathway. frontiersin.org

For degradation, FAAH is a primary candidate for hydrolyzing Arachidonoyl-N-methyl amide, given its known action on a wide range of fatty acid amides. pnas.org However, other hydrolases, such as FAAH-2 and N-acylethanolamine-hydrolyzing acid amidase (NAAA), are also known to break down N-acylethanolamines and could potentially process N-methyl amides. nih.gov The discovery of enzymes with unique specificity for the N-methyl amide structure remains a critical goal, as it would allow for a more precise understanding of the lifecycle and signaling functions of these particular lipids.

Identification of Additional Molecular Targets Beyond Canonical Cannabinoid and Vanilloid Receptors

While Arachidonoyl-N-methyl amide is recognized as an analog of anandamide that binds to the central cannabinoid (CB1) receptor, the full spectrum of its molecular targets is likely much broader. caymanchem.comtargetmol.cn The field of endocannabinoid research is rapidly expanding to include a variety of non-canonical receptors and channels that mediate the diverse effects of bioactive lipids. These "new" targets for related endocannabinoids represent promising avenues of investigation for Arachidonoyl-N-methyl amide.

Several orphan G protein-coupled receptors (GPCRs) have been identified as potential cannabinoid-responsive targets. Notably, GPR55 has been implicated in the actions of N-palmitoylethanolamine and 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Similarly, GPR119 is another receptor activated by various acylethanolamides. mdpi.comsemanticscholar.org Nuclear receptors, particularly the peroxisome proliferator-activated receptors (PPARs), are also established targets for certain endocannabinoid-like molecules, mediating anti-inflammatory effects. nih.govmdpi.com Furthermore, research into N-arachidonoyl dopamine (NADA) has confirmed its activity not only at CB1 and TRPV1 receptors but also at other intracellular enzymes and transcription factors. nih.gov Exploring the interaction of Arachidonoyl-N-methyl amide with these targets could reveal novel signaling functions and physiological roles.

Potential Molecular TargetInteracting Bioactive Lipid(s)Potential Function
GPR55 2-AG, N-Palmitoylethanolamine, AnandamideNeuromodulation, Pain, Inflammation nih.govnih.govmdpi.com
GPR119 N-OleoylethanolamineRegulation of feeding behavior nih.govmdpi.com
GPR18 N-Arachidonoyl-glycineNeuromodulation publish.csiro.au
PPARs (e.g., PPARα) N-Palmitoylethanolamine, N-OleoylethanolamineNeuroprotection, Anti-inflammatory effects nih.govmdpi.com
Ion Channels Anandamide, 2-AGModulation of cell excitability, intercellular communication caymanchem.commdpi.com

Exploration of Synergistic or Antagonistic Interactions with Other Bioactive Lipids

The biological activity of Arachidonoyl-N-methyl amide is unlikely to occur in isolation. It exists within a complex lipid environment where its effects can be modulated by interactions with other signaling molecules. This concept, often referred to as the "entourage effect," suggests that the collective action of multiple lipids can produce effects distinct from any single compound.

One key area of interaction involves shared metabolic enzymes. As a probable substrate for FAAH, Arachidonoyl-N-methyl amide would compete with other FAAH substrates like anandamide. pnas.org Furthermore, some N-acyl amides, such as NADA, can act as competitive inhibitors of FAAH, which would slow the degradation of other lipids like anandamide, thereby potentiating their effects. nih.gov

Interactions can also occur at the level of biosynthesis. The cyclooxygenase-2 (COX-2) enzyme, a key player in the production of inflammatory prostaglandins (B1171923), can also metabolize endocannabinoids like anandamide and 2-AG. mdpi.comacs.org This creates a potential for crosstalk between the endocannabinoid and eicosanoid signaling pathways. For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) may inadvertently increase endocannabinoid levels by mobilizing arachidonic acid for their synthesis. balkanmedicaljournal.org Conversely, the presence of Arachidonoyl-N-methyl amide could influence the metabolism of arachidonic acid into prostaglandins or leukotrienes, leading to complex synergistic or antagonistic outcomes in inflammation and pain signaling. Research has shown that co-application of different bioactive lipids, such as 2-AG and palmitoylethanolamine (PEA), does not always lead to synergistic effects and can even result in opposing actions on certain cellular pathways, highlighting the complexity of these interactions. semanticscholar.org

Development of Selective Pharmacological Probes and Research Tools for Pathway Elucidation

Advancing the understanding of Arachidonoyl-N-methyl amide's specific roles requires the development of selective pharmacological tools. These chemical probes are essential for dissecting its metabolic pathways, identifying its receptor targets, and clarifying its physiological functions. Research on the broader endocannabinoid system has yielded a variety of such tools, which provide a blueprint for future development. researchgate.net

The most established tools are inhibitors of the primary metabolic enzymes. Highly potent and selective inhibitors for FAAH and monoacylglycerol lipase (B570770) (MAGL) have been created. nih.govnih.gov These inhibitors allow researchers to elevate the endogenous levels of specific lipids in preclinical models, revealing their roles in processes like pain and anxiety. researchgate.netnih.gov For example, the FAAH inhibitor URB597 has been used to demonstrate the role of FAAH substrates in synaptic potentiation. researchgate.net

Beyond enzyme inhibitors, other types of probes are crucial. Activity-based probes, which often incorporate a fluorescent reporter, can be used to label active enzymes within complex biological samples, helping to identify novel hydrolases or biosynthetic enzymes. researchgate.netresearchgate.net Additionally, the synthesis of ligands with photoreactive or electrophilic groups allows for the irreversible labeling and identification of receptor proteins. publish.csiro.au The creation of such probes specifically based on the Arachidonoyl-N-methyl amide structure would be a significant step forward in elucidating its unique signaling pathways.

Probe/Tool ClassTarget Enzyme/ReceptorExample(s)Research Application
FAAH Inhibitors Fatty Acid Amide Hydrolase (FAAH)URB597, α-keto oxazolopyridinesElevate endogenous levels of anandamide and related amides to study their roles in pain, anxiety, and inflammation. pnas.orgnih.govresearchgate.net
MAGL Inhibitors Monoacylglycerol Lipase (MAGL)N-Arachidonyl maleimide (B117702) (NAM), URB602Elevate endogenous 2-AG levels to study its specific physiological functions. nih.govnih.gov
Covalent/Photoaffinity Probes Cannabinoid Receptors (CB1/CB2)AM3677 (thioisocyanate), AM3661 (photoactive)Irreversibly label and help identify and characterize receptor binding sites. publish.csiro.au
Activity-Based Probes Serine Hydrolases (e.g., FAAH)TAMRA-FP (fluorophosphonate)Profile the activity of enzyme families in native biological systems to identify their functional relevance. researchgate.net

Mechanistic Elucidation in Underexplored Physiological Contexts and Disease Models (Preclinical)

The therapeutic potential of modulating the endocannabinoid system is an area of intense preclinical investigation. By extension, research into the specific mechanisms of Arachidonoyl-N-methyl amide could uncover novel therapeutic strategies for a range of disorders. The development of inhibitors for enzymes like FAAH and MAGL has enabled studies showing significant potential in preclinical models of anxiety, depression, and neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.gov

A primary focus is on neuroinflammation and neuroprotection. Endocannabinoids and related lipids have been shown to protect neurons from excitotoxicity and reduce microglial activation in preclinical models. mdpi.comsemanticscholar.org For example, compounds that modulate the endocannabinoid system have been shown to reduce hyperkinesia in a rat model of Huntington's disease. acs.org Given that Arachidonoyl-N-methyl amide is a stable analog of anandamide, it could serve as a valuable tool or therapeutic lead in these contexts. acs.org

Furthermore, the influence of N-acyl amides extends beyond the central nervous system. Anandamide has demonstrated anti-proliferative effects on human breast cancer cells, suggesting a potential role for related compounds in oncology. pnas.org The ability of Arachidonoyl-N-methyl amide to inhibit glial gap junction communication points to a role in modulating cell-to-cell signaling, which could be relevant in contexts from neurodevelopment to cancer metastasis. caymanchem.com Future preclinical studies will be essential to explore these possibilities and determine if the unique properties of Arachidonoyl-N-methyl amide offer advantages over other cannabinoid receptor ligands in specific disease models.

Q & A

Q. What are the optimal storage conditions and stability parameters for Arachidonoyl-N-methyl amide in laboratory settings?

Methodological Answer: Arachidonoyl-N-methyl amide requires stringent storage protocols to maintain stability:

  • Supplied as a methyl acetate solution : Store at -20°C ; stability ≥2 years .
  • Powder form : Store at -20°C for 3 years or 4°C for 2 years .
  • Reconstituted solutions : Use inert solvents (e.g., DMSO, ethanol) and store at -80°C for 6 months or -20°C for 1 month .

Q. Critical Handling Precautions :

  • Classified as a flammable liquid (Category 2) ; avoid ignition sources (sparks, open flames) .
  • Use anti-static equipment and PPE (gloves, goggles) during handling .

Q. What methodological considerations are essential for preparing stock solutions of Arachidonoyl-N-methyl amide across different solvent systems?

Methodological Answer:

  • Solvent Compatibility :
    • High solubility : ~10 mg/mL in ethanol, DMSO, or DMF under inert gas (e.g., nitrogen) .
    • Aqueous systems : ~1 mg/mL in 0.1 M Na₂CO₃; avoid prolonged storage (>24 hours) due to hydrolysis risks .
  • Solvent Replacement Protocol :
    • Evaporate methyl acetate under a gentle nitrogen stream.
    • Immediately reconstitute in the desired solvent to prevent oxidation .
  • In Vivo Formulations : For low water solubility, use co-solvents (e.g., PEG300 + Tween-80) with stepwise mixing to avoid precipitation .

Q. How does Arachidonoyl-N-methyl amide interact with cannabinoid receptors, and what experimental techniques validate these interactions?

Methodological Answer:

  • CB1 Receptor Specificity : Binds to human CB1 receptors with Kd = 60 nM , validated via competitive radioligand displacement assays .
  • Functional Assays :
    • Electrically evoked twitch response : Inhibits mouse vas deferens contractions at ≥50 µM, mimicking psychotropic cannabinoid effects .
    • Gap junction inhibition : Blocks intercellular communication in murine glial cells at 50 µM, assayed via dye-transfer assays .
  • Controls : Include anandamide (endogenous ligand) and CB1 antagonists (e.g., SR141716A) to confirm specificity .

Advanced Research Questions

Q. How can researchers mitigate batch-to-batch variability in Arachidonoyl-N-methyl amide's bioactivity when designing pharmacological assays?

Methodological Answer:

  • Quality Control Measures :
    • Verify purity (≥98%) via HPLC and mass spectrometry .
    • Standardize solvent evaporation/reconstitution protocols to minimize solvent residue effects .
  • Bioactivity Normalization :
    • Use internal controls (e.g., reference CB1 agonists) in each assay plate.
    • Pre-treat cells with fatty acid-free BSA to prevent nonspecific binding .

Q. What analytical strategies resolve contradictions in reported binding affinities of Arachidonoyl-N-methyl amide for CB1 receptors across studies?

Methodological Answer:

  • Potential Sources of Variability :
    • Solvent effects : DMSO >1% may alter membrane permeability; use ≤0.1% final concentration .
    • Receptor source : Species-specific CB1 isoforms (e.g., human vs. rodent) exhibit differential ligand binding .
  • Resolution Strategies :
    • Cross-validate using orthogonal techniques (e.g., SPR, fluorescence polarization) alongside radioligand assays .
    • Report detailed experimental conditions (temperature, pH, cell line) to enable meta-analysis .

Q. What in vitro model systems are most appropriate for studying the gap junction inhibition effects of Arachidonoyl-N-methyl amide, and how should controls be implemented?

Methodological Answer:

  • Model Systems :
    • Primary murine astrocytes : High gap junction density; monitor inhibition via Lucifer Yellow dye diffusion .
    • HeLa cells transfected with connexin isoforms : Test specificity for connexin subtypes (e.g., Cx43 vs. Cx26) .
  • Critical Controls :
    • Negative control : Incubate with methyl acetate solvent alone to exclude solvent artifacts .
    • Positive control : Use gap junction blockers (e.g., carbenoxolone) to validate assay sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.